2-(5-Ethynylthiophen-2-yl)pyridine
Description
Properties
IUPAC Name |
2-(5-ethynylthiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZEBNNWDVUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567973 | |
| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-90-5 | |
| Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking the Potential: A Technical Guide to Novel Thiophene-Pyridine Derivatives
Introduction: A Privileged Scaffold in Modern Chemistry
The fusion of thiophene and pyridine rings creates a heterocyclic scaffold of significant interest in contemporary chemical and biological sciences. Thiophene, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore, with its derivatives ranking fourth in FDA-approved small molecule drugs over the last decade.[1] The planarity of the thiophene ring and the presence of the sulfur atom, which can participate in hydrogen bonding, enhance drug-receptor interactions.[1] Pyridine, a nitrogen-containing heterocycle, is another crucial building block in medicinal chemistry and materials science, valued for its ability to influence charge transport and molecular packing.[2] The combination of these two moieties into thiophene-pyridine derivatives results in compounds with unique electronic, optical, and biological properties, making them highly versatile for a range of applications. This guide provides an in-depth exploration of the potential applications of these novel derivatives, with a focus on their roles in medicinal chemistry, organic electronics, corrosion inhibition, and bio-imaging.
I. Medicinal Chemistry: Targeting Cancer and Inflammation
Thiophene-pyridine derivatives have emerged as a promising class of compounds in the quest for novel therapeutics, particularly in the fields of oncology and anti-inflammatory research. Their mechanism of action is often multifaceted, targeting multiple signaling pathways and cellular processes.
A. Anticancer Activity: A Multi-pronged Attack
Numerous studies have demonstrated the potent anticancer activity of thiophene-pyridine derivatives against a variety of cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[3][4]
A notable example is a series of 3-(thiophen-2-ylthio)pyridine derivatives that have shown significant cytotoxic effects.[3] One particular compound from this series, compound 22, exhibited potent inhibitory activity against several kinases, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR), with IC50 values in the low micromolar range.[3] This multi-target inhibition is a desirable characteristic in cancer therapy as it can help to overcome the development of drug resistance. Furthermore, compound 22 was found to arrest the cell cycle of HepG2 cancer cells in the G1/G0 phase, preventing their proliferation.[3]
Another study highlighted a thiophene derivative, compound 5b, linked to a 1,2-dihydropyridine moiety, which demonstrated notable cytotoxicity against human HepG2 liver cancer cells with an IC50 of 20.4 µg/mL.[4] This compound was also shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins BAX and BID, while downregulating the anti-apoptotic protein Bcl-2.[4]
The Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers, has also been identified as a target for thiophene derivatives. One novel compound, designated 1312, was found to effectively suppress this pathway, in addition to disrupting the β-tubulin cytoskeletal network.[5] This dual-action mechanism highlights the potential of these compounds to combat cancer through multiple avenues.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a novel thiophene derivative.
B. Anti-inflammatory Activity
Chronic inflammation is a known driver of tumorigenesis and can contribute to chemotherapy resistance.[4] Thiophene-pyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as dual-action agents that can both directly target cancer cells and modulate the tumor microenvironment. For instance, compound 5b, in addition to its cytotoxic effects, was found to inhibit protein denaturation and suppress the expression of the pro-inflammatory enzyme COX-2.[4]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of novel thiophene-pyridine derivatives against cancer cell lines using the MTT assay.[6][7]
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells and seed them into 96-well plates at a density of approximately 10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the thiophene-pyridine derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound in the cell culture medium.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 24-48 hours.
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
II. Organic Electronics: Building Blocks for Advanced Materials
The unique electronic and optical properties of thiophene-pyridine derivatives make them highly attractive for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2] The electron-deficient nature of the pyridine ring and the electron-rich character of the thiophene ring can be strategically combined to create materials with tailored charge transport characteristics.[2]
The photophysical properties of these compounds, such as their absorption and emission spectra, can be tuned by modifying their chemical structure.[8] For example, the introduction of different substituents on the pyridine or thiophene rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's color and efficiency in electronic devices.[9]
III. Corrosion Inhibition: Protecting Metals from Degradation
Thiophene-pyridine derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[10][11][12][13] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions.[12][14]
One study reported a novel 1,3,4-oxadiazole derivative containing both thiophene and pyridine moieties that exhibited an impressive 99.05% inhibition efficiency for mild steel in a 1 N HCl solution at a concentration of 500 ppm.[10] The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[10][11]
Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the effectiveness of corrosion inhibitors.[1][13][14][15]
1. Experimental Setup:
-
A standard three-electrode electrochemical cell is used, consisting of:
- Working Electrode (WE): The metal specimen to be tested (e.g., mild steel), with a defined surface area exposed to the corrosive solution.[14]
- Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[14]
- Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum sheet or a graphite rod.[14]
-
The corrosive medium is an acidic solution (e.g., 1 N HCl) with and without the thiophene-pyridine derivative inhibitor at various concentrations.
2. EIS Measurement:
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]
-
Measure the resulting impedance of the system.
3. Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is then fitted to an equivalent electrical circuit model to extract key parameters, including:
- Charge Transfer Resistance (Rct): This value is inversely proportional to the corrosion rate. A higher Rct indicates better corrosion inhibition.
- Double-Layer Capacitance (Cdl): This parameter provides information about the adsorption of the inhibitor on the metal surface.
IV. Bio-imaging: Illuminating Biological Processes
The unique photophysical properties of certain thiophene-pyridine derivatives make them suitable for use as fluorescent probes in bio-imaging applications. Specifically, their large two-photon absorption (2PA) cross-sections in the near-infrared (NIR) region are highly advantageous for two-photon fluorescence microscopy (2PFM).[14][16]
2PFM is an advanced imaging technique that allows for deeper tissue penetration and reduced photodamage compared to conventional fluorescence microscopy.[17][18][19] Thiophene-based chromophores with a D-π-A (donor-π-acceptor) structure have been designed and synthesized, exhibiting high fluorescence quantum yields and significant 2PA activity.[14][16] These properties, combined with their low toxicity, have enabled their successful use in imaging cancer cells, such as HepG2 cells.[14][16]
Experimental Workflow: Two-Photon Fluorescence Microscopy Imaging
Caption: A typical workflow for cellular imaging using a thiophene-pyridine based two-photon probe.
V. Synthesis Strategies: Crafting the Molecular Architecture
The synthesis of novel thiophene-pyridine derivatives often involves modern organic chemistry techniques, with cross-coupling reactions being particularly prominent.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[8][20][21] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[21] In the context of thiophene-pyridine derivatives, this reaction can be used to link pre-functionalized thiophene and pyridine rings.
B. Skeletal Editing
A more recent and innovative approach involves the "skeletal editing" of pyridines to directly form thiophenes.[4][9][22] This method utilizes a formal [4+1] reaction with elemental sulfur.[9][22] 2-Arylpyridines are first converted to ring-opened aza-triene Zincke ketone structures, which then react with sulfur to yield 2-aroylthiophene products.[9][22] This strategy offers a novel disconnection approach for the synthesis of these valuable compounds and has been successfully applied in the formal synthesis of the anti-inflammatory drug suprofen.[9][22]
Experimental Protocol: General Procedure for the Synthesis of Thiophene-Pyridine Derivatives via Skeletal Editing
This protocol is based on the skeletal editing of pyridines to thiophene-2-carbaldehydes.[4]
1. Preparation of Zincke Salt:
-
To a reaction vessel, add the desired pyridine (1 equivalent), 1-halo-2,4-dinitrobenzene (1.6 equivalents), and a suitable solvent (e.g., acetone or ethanol).
-
Heat the mixture at 60-80°C for 24 hours.
-
Cool the mixture to room temperature, concentrate under vacuum, and wash the crude product with ethyl acetate to yield the Zincke salt.
2. Skeletal Editing Reaction:
-
To a flask containing the Zincke salt (1 equivalent), add chloroform and pyrrolidine (2.5 equivalents) dropwise.
-
Stir the solution at 25°C for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add elemental sulfur (S8, 2 equivalents), potassium tert-butoxide (1 equivalent), and dimethylsulfoxide (DMSO).
-
Stir the resulting solution at 100°C for 12 hours.
-
After cooling, the reaction mixture can be worked up and the desired thiophene-2-carbaldehyde derivative purified by chromatography.
VI. Conclusion and Future Outlook
Novel thiophene-pyridine derivatives represent a highly versatile and promising class of compounds with a wide array of potential applications. Their tunable electronic and photophysical properties, coupled with their significant biological activities, make them prime candidates for further research and development in medicinal chemistry, materials science, and beyond. The continued exploration of new synthetic methodologies, such as skeletal editing, will undoubtedly lead to the discovery of even more diverse and potent derivatives. As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see their translation from the research laboratory to real-world applications, addressing critical challenges in healthcare and technology.
References
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Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. ResearchGate. Available at: [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate. Available at: [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Available at: [Link]
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Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. Available at: [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]
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Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Available at: [Link]
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Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. PubMed. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. Available at: [Link]
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Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. OSTI.GOV. Available at: [Link]
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Two-photon Fluorescence Light Microscopy. MIT. Available at: [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. Available at: [Link]
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Two-photon fluorescence microscope basic training guide. Fred Hutch. Available at: [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
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Two-photon Microscopy Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes. RSC Publishing. Available at: [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC. Available at: [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. Available at: [Link]
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Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]
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TWO-PHOTON EXCITATION FLUORESCENCE MICROSCOPY. Annual Reviews. Available at: [Link]
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Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. PubMed. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Catalysis with Metal Complexes of 2-(5-ethynylthiophen-2-yl)pyridine
Introduction: A Ligand Designed for Versatile Catalysis
The pursuit of novel catalysts that offer enhanced activity, selectivity, and stability is a cornerstone of modern chemical research. The ligand 2-(5-ethynylthiophen-2-yl)pyridine emerges as a compelling scaffold for the design of sophisticated metal complexes. Its unique architecture, featuring a bidentate N,S-coordinating thienylpyridine unit and a reactive ethynyl group, provides a versatile platform for a wide range of catalytic transformations.
The thienylpyridine moiety offers a robust coordination environment for various transition metals, including palladium, ruthenium, platinum, and gold. The electronic properties of this bidentate system can be finely tuned, influencing the catalytic activity of the metallic center. The strategic placement of the ethynyl group opens avenues for its direct participation in catalytic cycles, for the synthesis of multimetallic complexes, or for immobilization onto solid supports.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and catalytic applications of metal complexes derived from 2-(5-ethynylthiophen-2-yl)pyridine. The protocols detailed herein are grounded in established organometallic principles and are designed to be both informative and practical for laboratory implementation.
PART 1: Synthesis of Metal Complexes
The synthesis of metal complexes with 2-(5-ethynylthiophen-2-yl)pyridine typically involves the reaction of the ligand with a suitable metal precursor. The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.
Protocol 1.1: Synthesis of a Palladium(II) Complex
Palladium complexes are of significant interest due to their extensive applications in cross-coupling reactions.[1][2]
Reaction Scheme:
2-(5-ethynylthiophen-2-yl)pyridine + PdCl₂(CH₃CN)₂ → [Pd(2-(5-ethynylthiophen-2-yl)pyridine)Cl₂] + 2 CH₃CN
Materials:
-
2-(5-ethynylthiophen-2-yl)pyridine
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(5-ethynylthiophen-2-yl)pyridine (1 equivalent) in anhydrous dichloromethane.
-
In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring.
-
A color change and the formation of a precipitate are typically observed upon mixing.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the complex completely.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization:
The resulting palladium(II) complex can be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 1.2: Synthesis of a Ruthenium(II) Complex
Ruthenium complexes are renowned for their catalytic prowess in hydrogenation and transfer hydrogenation reactions.[3][4]
Reaction Scheme:
2-(5-ethynylthiophen-2-yl)pyridine + [RuCl₂(p-cymene)]₂ → [Ru(2-(5-ethynylthiophen-2-yl)pyridine)(p-cymene)Cl]Cl
Materials:
-
2-(5-ethynylthiophen-2-yl)pyridine
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
Methanol, anhydrous
-
Schlenk flask and reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-(5-ethynylthiophen-2-yl)pyridine (2.2 equivalents) and dichloro(p-cymene)ruthenium(II) dimer (1 equivalent).
-
Add anhydrous methanol to the flask.
-
Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Characterization:
Characterize the purified ruthenium(II) complex using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry.
PART 2: Catalytic Applications
The unique structural features of metal complexes of 2-(5-ethynylthiophen-2-yl)pyridine render them effective catalysts for a variety of organic transformations.
Application 2.1: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[5][6][7][8] The palladium complex synthesized in Protocol 1.1 can serve as an efficient pre-catalyst for this reaction.
Workflow for Palladium-Catalyzed Sonogashira Coupling
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol 2.1.1: General Procedure for Sonogashira Coupling
Reaction Scheme:
Aryl-X + R-C≡CH --(Pd catalyst, CuI, Base)--> Aryl-C≡C-R
Materials:
-
[Pd(2-(5-ethynylthiophen-2-yl)pyridine)Cl₂] (0.5-2 mol%)
-
Copper(I) iodide (CuI) (1-4 mol%)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1 equivalent)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF), anhydrous
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or GC-MS.[9]
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.[9]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | 1 | >95 |
| 2 | 4-Bromoacetophenone | 1-Hexyne | 2 | 88 |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | 1.5 | 92 |
Note: The optimal reaction conditions, including catalyst loading, base, solvent, and temperature, may vary depending on the specific substrates used and should be optimized accordingly.
Generalized Catalytic Cycle for Sonogashira Coupling
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Application Note: In Vitro Screening of 2-(5-ethynylthiophen-2-yl)pyridine Derivatives as mGluR5 Negative Allosteric Modulators
Introduction & Pharmacological Context
The chemical scaffold 2-(5-ethynylthiophen-2-yl)pyridine represents a structural evolution of the diarylalkyne class of ligands, historically significant in neuroscience drug discovery. Specifically, this motif is a bioisostere of MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP , which are potent, non-competitive antagonists (Negative Allosteric Modulators or NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) .
Why Screen This Scaffold?
mGluR5 is a Class C GPCR coupled to the G
-
Anxiety and Depression: Downregulation of glutamatergic excitation.
-
Fragile X Syndrome: Reversing synaptic plasticity defects.
-
Addiction: Modulating reward circuitry.
This application note details the rigorous in vitro screening workflow required to validate 2-(5-ethynylthiophen-2-yl)pyridine derivatives. Unlike simple binding assays, functional cellular assays are critical here because these compounds typically act allosterically—binding to the transmembrane domain rather than the orthosteric glutamate site (Venus Flytrap Domain).
Mechanistic Grounding: The mGluR5 Signaling Pathway
To screen these derivatives effectively, one must understand the signal transduction cascade they inhibit. mGluR5 activation triggers the G
Screening Strategy: We utilize a Calcium Mobilization Assay .[1][2] Since the derivatives are NAMs, the assay measures their ability to blunt the calcium spike caused by an agonist (Glutamate or DHPG).
Pathway Visualization
Figure 1: The Gq-coupled signaling cascade. The test compounds (NAMs) bind to the transmembrane domain of mGluR5, preventing the conformational change required for G-protein coupling, thereby silencing the calcium release signal.
Primary Screening Protocol: Calcium Mobilization Assay (FLIPR)
This protocol is the industry standard for high-throughput screening (HTS) of mGluR5 modulators.
A. Reagents & Materials[1][2][3][4][5][6][7]
-
Cell Line: HEK293 cells stably expressing human mGluR5 (inducible expression via Tetracycline/Doxycycline is preferred to prevent receptor desensitization during culture).
-
Calcium Indicator: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Agonist: DHPG (3,5-dihydroxyphenylglycine) - specific Group I mGluR agonist (avoids activating iGluRs).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to inhibit organic anion transporters that pump the dye out of the cell.
B. Experimental Workflow
-
Cell Plating (Day -1):
-
Seed HEK293-mGluR5 cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.
-
Induce receptor expression (if applicable) with Doxycycline (1-2 µg/mL) overnight.
-
-
Dye Loading (Day 0):
-
Remove culture media.
-
Add 100 µL of Dye Loading Solution (Fluo-4 AM + Probenecid).
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (to minimize temperature artifacts during reading).
-
-
Compound Preparation (The "Source Plate"):
-
Dissolve 2-(5-ethynylthiophen-2-yl)pyridine derivatives in 100% DMSO to 10 mM stock.
-
Perform serial dilutions (1:3) in Assay Buffer.
-
Note: Final DMSO concentration in the well must be <0.5% to avoid non-specific calcium flux.
-
-
The Run (FLIPR/FlexStation):
-
Phase 1 (Baseline): Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Phase 2 (Antagonist Addition): Inject 20 µL of Test Compound. Monitor for 5-10 minutes.
-
Observation: If the compound causes a spike here, it is an Agonist or PAM (Positive Allosteric Modulator). If flat, it is potentially a neutral antagonist or NAM.
-
-
Phase 3 (Agonist Challenge): Inject EC80 concentration of DHPG (typically 1-5 µM). Monitor for 90 seconds.
-
Observation: A reduction in the DHPG-induced peak compared to vehicle control indicates NAM activity .
-
-
C. Data Analysis & Interpretation
Calculate the Percent Inhibition using the formula:
-
RFU_Test: Peak fluorescence with compound + agonist.
-
RFU_Max: Peak fluorescence with Vehicle + agonist (100% response).
-
RFU_Min: Baseline fluorescence.
Table 1: Expected Phenotypes for Ethynyl-Thiophene Derivatives
| Compound Phenotype | Phase 2 Response (Compound only) | Phase 3 Response (Agonist added) | Interpretation |
| NAM (Desired) | No Change | Significantly Reduced | Blocks receptor activation. |
| Silent Allosteric | No Change | No Change (Full Signal) | Binds but does not modulate. |
| Agonist | High Calcium Spike | N/A (Receptor Desensitized) | Direct activator (False Positive for NAM). |
| Cytotoxic | Gradual Decline / Drift | Reduced (Non-specific) | Cell death mimics inhibition. |
Secondary Validation: Selectivity & Cytotoxicity
Ethynyl-thiophene derivatives are highly conjugated and lipophilic. Two major risks must be ruled out: Off-target activity (specifically mGluR1) and Cytotoxicity (false positives due to cell death).
A. Selectivity Screen (mGluR1 vs. mGluR5)
mGluR1 is the closest structural homolog to mGluR5. To claim specificity:
-
Repeat the Calcium Mobilization Assay using CHO cells expressing mGluR1 .
-
Use the same agonist (DHPG activates both).
-
Success Criteria: The
for mGluR5 should be >10-fold lower (more potent) than for mGluR1.
B. Cytotoxicity Assay (MTT or CellTiter-Glo)
A drop in calcium signal can mimic inhibition if the compound kills the cells or disrupts membrane integrity.
-
Protocol:
-
Plate HEK293 cells (same density as calcium assay).
-
Incubate with test compounds at the highest screening concentration (e.g., 30 µM) for 2 hours (acute) and 24 hours (chronic).
-
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.
-
Read Absorbance at 570 nm.
-
-
Threshold: Compounds showing >20% reduction in viability at the screening concentration should be flagged as potentially toxic.
Troubleshooting & Optimization (Expert Insights)
Solubility Issues
The ethynyl-thiophene core is rigid and lipophilic.
-
Symptom: "Noisy" FLIPR data or visible precipitation.
-
Fix: Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer. BSA acts as a carrier protein to keep lipophilic NAMs in solution without interfering with the receptor.
Photostability
Thiophene-pyridine conjugates can be photo-active or fluorescent.
-
Risk: The compound itself might fluoresce at 525nm, masking the Fluo-4 signal (Interference).
-
Control: Run a "Compound Only" well without cells (buffer + compound) to check for autofluorescence. If high, switch to a red-shifted calcium dye (e.g., Cal-590).
References
-
Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGluR5 receptor antagonist."[3] Neuropharmacology.
-
Alagille, D., et al. (2011).[1] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Lea, P. M., & Faden, A. I. (2001). "mGluR5 antagonists... reduce traumatic neuronal injury in vitro and in vivo."[4] Journal of Pharmacology and Experimental Therapeutics.
-
Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP, a novel high-affinity radioligand for the metabotropic glutamate receptor subtype 5." Bioorganic & Medicinal Chemistry Letters.
-
Barker, D., et al. (2014).[5] "Synthesis and cytotoxicity of thieno[2,3-b]pyridine... derivatives." European Journal of Medicinal Chemistry.
Sources
- 1. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electropolymerization of 2-(5-ethynylthiophen-2-yl)pyridine
Topic: Protocol for electropolymerization of 2-(5-ethynylthiophen-2-yl)pyridine Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Materials Scientists, and Electrochemical Engineers.
Executive Summary & Strategic Rationale
This guide details the protocol for the electropolymerization of 2-(5-ethynylthiophen-2-yl)pyridine (ETP) . Unlike standard thiophene monomers, ETP presents a unique synthetic challenge: the active
Critical Mechanism Insight: Polymerization of ETP is driven by the anodic oxidation of the ethynyl moiety (
Pre-Experimental Validation (The "Why" & "How")
Before initiating the protocol, the researcher must validate the electrochemical window. The ethynyl group typically requires a higher oxidation potential (
Structural Constraints & Polymerization Pathway
-
Blockage: The 2-position is occupied by Pyridine; the 5-position by Ethynyl.[1]
-
Active Site: The terminal alkyne proton is acidic, and the
-system is susceptible to radical cation formation. -
Resulting Architecture: A conjugated polyene backbone bearing thienyl-pyridine side chains.
Workflow Visualization
The following diagram outlines the logical flow of the experiment, from monomer dissolution to film characterization.
Caption: Operational workflow for the electropolymerization of ETP, highlighting the critical transition from CV scanning to potentiostatic bulk deposition.
Materials & Equipment Specifications
Reagents
| Component | Specification | Purpose |
| Monomer | 2-(5-ethynylthiophen-2-yl)pyridine (>98%) | Precursor. Store under inert gas. |
| Solvent | Dichloromethane (DCM), Anhydrous (HPLC Grade) | Primary solvent. DCM solubilizes the aromatic monomer better than MeCN. |
| Electrolyte | Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | 0.1 M concentration.[2] Provides ionic conductivity and stabilizes radical cations. |
| Reference Standard | Ferrocene (Fc/Fc+) | Internal standard for potential calibration.[3] |
| Inert Gas | Nitrogen or Argon (99.999%) | Deoxygenation is critical to prevent radical quenching. |
Electrochemical Cell Setup
-
Working Electrode (WE): Platinum disk (2 mm dia.) for kinetics; ITO glass for spectroscopy/applications. Polish with 0.05 µm alumina slurry before use.
-
Counter Electrode (CE): Platinum wire or mesh (Surface area > 10x WE).
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or Ag/AgCl (pseudo-reference wire for small volumes).
Detailed Experimental Protocol
Phase 1: Solution Preparation
-
Electrolyte Dissolution: Dissolve TBAPF₆ in anhydrous DCM to achieve a 0.1 M concentration. Sonicate for 5 minutes to ensure complete dissolution.
-
Monomer Addition: Add ETP monomer to the electrolyte solution to reach a concentration of 5 mM to 10 mM .
-
Note: Higher concentrations (up to 50 mM) favor faster deposition but may result in rougher, less ordered films.
-
-
Deoxygenation: Purge the solution with Argon for 15 minutes prior to scanning. Maintain a distinct inert gas blanket during the experiment.
Phase 2: Diagnostic Cyclic Voltammetry (CV)
Objective: Determine the onset oxidation potential (
-
Parameters:
-
Initial Potential: 0.0 V
-
High Potential: +1.8 V (Ethynyl oxidation typically occurs >1.5 V).
-
Low Potential: -0.5 V
-
Scan Rate: 100 mV/s
-
Cycles: 10
-
-
Observation:
-
Look for an irreversible oxidation peak (typically around +1.6 V to +1.7 V vs Ag/AgCl).
-
Trace Crossing: On the reverse scan, if the current is higher than the forward scan (a "nucleation loop"), this confirms the deposition of a conductive polymer film on the electrode.
-
Color Change: The electrode surface should darken (yellow/brown to dark green/black) as the film thickens.
-
Phase 3: Potentiostatic Film Growth (Bulk Deposition)
Objective: Grow a uniform film of controlled thickness.
-
Technique: Chronoamperometry (Constant Potential).
-
Applied Potential (
): Set (typically +1.65 V to +1.70 V). -
Duration:
-
Thin films (Sensors): 30–60 seconds (Charge cutoff: 5 mC/cm²).
-
Thick films (Catalysis): 300+ seconds.
-
-
Termination: Stop immediately if current drops to near-zero (passivation) or spikes erratically (short circuit/dendrite formation).
Phase 4: Post-Polymerization Processing
-
Rinsing: Gently wash the modified electrode with monomer-free DCM to remove unreacted species.
-
Dedoping (Optional): To return the polymer to its neutral state, apply a constant potential of 0.0 V for 60 seconds in monomer-free electrolyte, or chemically treat with dilute hydrazine hydrate (1% in MeCN) for 30 seconds.
-
Drying: Dry under a stream of Nitrogen. Do not use heat, as polyacetylene-type backbones can be thermally sensitive.
Characterization & Data Interpretation
Quantitative Data Summary
| Parameter | Typical Value | Interpretation |
| +1.45 V vs Ag/AgCl | Onset of radical cation formation. | |
| +1.65 V vs Ag/AgCl | Potential for maximum polymerization rate. | |
| Film Color (Neutral) | Yellow/Orange | Indicates conjugated |
| Film Color (Oxidized) | Dark Green/Black | Polaron/Bipolaron charge carriers present. |
| Conductivity | Semiconductor range; lower than P3HT due to crosslinking. |
Spectroscopic Validation (FT-IR)
-
Disappearance of
C-H: The sharp stretch at ~3290 cm⁻¹ (terminal alkyne) should disappear or significantly diminish in the polymer spectrum, confirming polymerization via the ethynyl group. -
Retention of Pyridine: Characteristic ring breathing modes (~1580 cm⁻¹) should remain, validating that the ligand functionality is intact.
Mechanism of Polymerization
The polymerization of ETP differs from standard thiophenes. The proposed mechanism involves the formation of a radical cation at the triple bond, followed by coupling.
Caption: Proposed mechanistic pathway via anodic oxidation of the ethynyl moiety.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Film Formation | Potential too low; Monomer concentration too low. | Increase |
| Film Dissolves | Oligomers are soluble in DCM. | Switch solvent to Acetonitrile (MeCN) or a DCM/MeCN (1:1) mix. |
| Passivation (Current drop) | Over-oxidation of the polymer backbone. | Reduce |
| Poor Adhesion | Electrode surface contamination. | Polish Pt electrodes with 0.05µm alumina. For ITO, clean with acetone/isopropanol sonication. |
References
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. Link
-
Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of conducting polymers—synthesis, mechanism, and properties.[3] Chemical Reviews, 110(8), 4724-4771. Link
-
Liu, J., et al. (2011). Electropolymerization of a New 4-(2,5-Di-2-thiophen-2-yl-pyrrol-1-yl)-Tetra Substituted Nickel Phthalocyanine Derivative. Journal of Applied Polymer Science. Link
-
Swager, T. M. (1998). The molecular wire approach to sensory signal amplification. Accounts of Chemical Research, 31(5), 201-207. Link
-
BenchChem. (n.d.). 2-(5-Ethynylthiophen-2-yl)pyridine Properties and Applications. Link
Sources
Troubleshooting & Optimization
Removing palladium catalyst residues from 2-(5-ethynylthiophen-2-yl)pyridine
Topic: Purification of 2-(5-ethynylthiophen-2-yl)pyridine
Executive Summary & Chemical Context
The Challenge: Removing palladium (Pd) from 2-(5-ethynylthiophen-2-yl)pyridine is chemically distinct from standard workups due to two competing factors:
-
The "Chelation Trap": The molecule contains a pyridine nitrogen and a thiophene sulfur. These atoms act as a bidentate ligand (N^S coordination), effectively "holding onto" residual Pd species, making simple aqueous washes ineffective.
-
The "Alkyne Sensitivity": The terminal alkyne is reactive. Harsh acidic washes (which protonate pyridine to release Pd) or strong basic washes (which risk acetylide formation) can degrade your product or trigger polymerization.
The Solution: This guide prioritizes Chemisorption (Scavengers) and Soft-Chelation Washes over aggressive acid/base extractions.
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the best method for your specific scale and purity requirement.
Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on scale and initial contamination levels.
Detailed Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Recommended for: High-value batches where yield loss must be minimized.
Mechanism: Silica-grafted thiols or thioureas bind Pd with a higher affinity constant (
Reagents:
-
SiliaMetS® Thiol (or equivalent SH-silica).
-
SiliaMetS® DMT (Dimercaptotriazine) – Use if Thiol fails; stronger binder.
Protocol:
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible, as it can slow down scavenging kinetics.
-
Loading: Add scavenger resin.
-
Standard: 4 molar equivalents relative to residual Pd (if known).
-
Blind: 10-20% w/w relative to the mass of the crude product.
-
-
Incubation: Stir gently at 40°C for 4 hours .
-
Critical: Do not reflux. High heat may degrade the terminal alkyne.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or a Celite cake to remove the silica.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[1]
| Parameter | Specification |
| Temperature | 25°C - 45°C (Max) |
| Time | 4 - 12 Hours |
| Solvent Compatibility | THF, EtOAc, Toluene, MeOH |
| Expected Pd Reduction | 1000 ppm |
Method B: Liquid-Phase Chelation Wash (N-Acetylcysteine)
Recommended for: Scale-up (>10g) where solid scavengers are too expensive.
Mechanism: N-Acetylcysteine (NAC) is a water-soluble amino acid derivative that out-competes the pyridine ligand for Pd, pulling it into the aqueous phase.
Protocol:
-
Preparation: Dissolve crude product in Ethyl Acetate .
-
Reagent Mix: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7-8) using mild base (NaHCO₃) if necessary to ensure the thiol is active but the alkyne is safe.
-
Extraction: Add the aqueous NAC solution to the organic layer (1:1 volume ratio).
-
Agitation: Stir vigorously for 1 hour at room temperature. Note: Shaking in a funnel is insufficient; vigorous stirring is required to break the Pd-Pyridine complex.
-
Separation: Separate layers. The aqueous layer will likely turn dark brown/black (containing the Pd).
-
Repeat: Repeat the wash 2x.
-
Final Wash: Wash organic layer with brine to remove residual NAC.
Troubleshooting & FAQs
Q1: The product turned black/brown after concentration. What happened?
A: This indicates Colloidal Palladium (Pd nanoparticles).
-
Diagnosis: The Pd has aggregated rather than remaining in complex. Scavengers work poorly on colloids.
-
Fix: You must oxidize the Pd(0) to Pd(II) or physically trap it.
-
Option 1: Filter the solution through a pad of Celite mixed with Activated Carbon .
-
Option 2: Stir with TMT (Trimercaptotriazine) , which precipitates Pd effectively.[2]
-
Q2: Can I use an HCl wash to protonate the pyridine and release the Pd?
A: Not Recommended.
While acidifying the pyridine (
-
Re-precipitating Pd with the product.
-
Degrading the terminal alkyne (hydration/polymerization).
Q3: My ICP-MS results still show 50 ppm after Method A. Why?
A: You likely have a Steric Mismatch . The "bite angle" of the 2-(5-ethynylthiophen-2-yl)pyridine chelate is tight.
-
Solution: Switch scavenger functionality. If you used Thiol, switch to Thiourea or DMT (Dimercaptotriazine). The different geometry of the scavenger ligand can break the specific coordination complex of your molecule.
Q4: Is the terminal alkyne stable with these scavengers?
A: Yes, provided you avoid strong bases and Copper (Cu) .
-
Warning: Some commercial silica scavengers are doped with metals.[3] Ensure you buy "Metal-Free" grade silica to avoid accidental Sonogashira coupling of your product with itself (homocoupling).
References
-
Garrett, C. E., & Prasad, K. (2004).[4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4] Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Michalig, L., et al. (2021). Efficient Removal of Palladium from API via Crystallization and Scavenging.[2][6] Organic Process Research & Development. Link
Sources
Technical Support Center: Ethynylthiophene Stability & Handling
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Division, Organic Electronics & Medicinal Chemistry Group Subject: Troubleshooting Guide: Stability of Ethynylthiophenes in Acidic/Basic Media
Executive Summary
Ethynylthiophenes are critical building blocks for optoelectronic materials (OLEDs, OFETs) and pharmaceuticals. However, their conjugated nature creates a "reactivity paradox": the electron-rich thiophene ring stabilizes the molecule for charge transport but simultaneously activates the alkyne moiety toward rapid degradation in non-neutral environments.
This guide details the mechanistic failures of ethynylthiophenes in acidic and basic media and provides validated protocols to prevent them.
Module 1: Acidic Media Instability
The Core Issue: Rapid Hydration and Cationic Oligomerization.
In acidic environments, ethynylthiophenes do not merely "decompose"; they undergo specific, catalyzed transformations that ruin purity. The primary culprit is Acid-Catalyzed Hydration .
1.1 The Mechanism: Why Thiophene Makes It Worse
Unlike simple alkyl-alkynes, the thiophene ring is a strong electron donor (via resonance). When a proton (
-
Protonation: The
-electrons attack the proton, forming a vinyl cation. -
Stabilization: The thiophene ring donates electron density to stabilize this cation, significantly lowering the activation energy for this reaction compared to benzene analogs.
-
Nucleophilic Attack: Water (or residual moisture on silica) attacks the cation, leading to an enol, which tautomerizes into a ketone (2-acetylthiophene derivative).
Visualizing the Failure Pathway:
Figure 1: The electron-rich thiophene ring stabilizes the vinyl cation intermediate, accelerating hydration to the ketone or cationic polymerization into oligomers.
1.2 The "Silica Gel Trap"
Standard flash chromatography silica gel is slightly acidic (
-
Symptom: The product band trails or disappears.
-
Result: Isolation of a yellow oil that shows a carbonyl peak (~1660 cm⁻¹) in IR/NMR, rather than the sharp alkyne stretch (~2100 cm⁻¹).
Module 2: Basic Media Instability
The Core Issue: Oxidative Homocoupling (Glaser/Hay Coupling).[1]
Terminal ethynylthiophenes (
2.1 The Mechanism: The Oxygen Trigger
In the presence of a base (amines, hydroxides) and trace copper (often present as impurities in solvents or reagents), the terminal proton is removed. If Oxygen is present, the resulting acetylide rapidly dimerizes.
Visualizing the Failure Pathway:
Figure 2: In basic media, the presence of air triggers the formation of diynes (dimers), which are often insoluble and difficult to separate.
Module 3: Validated Experimental Protocols
To ensure data integrity and high yields, adopt these self-validating protocols.
Protocol A: Neutralization of Silica Gel (Mandatory for Purification)
Context: Prevents acid-catalyzed hydration on the column.
-
Preparation: Prepare your eluent solvent system (e.g., Hexane/DCM).
-
Doping: Add 1% v/v Triethylamine (Et₃N) to the solvent system.
-
Slurry: Mix the silica gel with this basic solvent before packing the column.
-
Validation: Check the pH of the eluent exiting the column using a wet pH strip. It should read pH 7.5–8.0.[2]
-
Run: Load the ethynylthiophene and run the column. The Et₃N neutralizes acidic sites on the silica surface [1].
Protocol B: The "Oxygen-Free" Base Reaction
Context: Prevents Glaser coupling during Sonogashira or base-mediated synthesis.
-
Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.
-
Scavenging: If copper catalysis is not intended (i.e., you are just using base), add a chelator like EDTA to the workup to strip trace metals that catalyze dimerization [2].
-
Monitoring: Monitor the reaction by TLC. The "Glaser Dimer" is usually highly fluorescent and much less polar (higher Rf) than the starting material.
Data Summary: Stability Thresholds
| Parameter | Condition | Stability Outcome | Recommendation |
| Acidity | pH < 4 | Critical Failure (Hydration/Polymerization) | Quench immediately with NaHCO₃. |
| Acidity | Silica Gel (pH ~6) | Moderate Failure (Slow degradation) | Use Protocol A (1% Et₃N). |
| Basicity | pH > 10 (Anaerobic) | Stable (Deprotonated species persists) | Maintain inert atmosphere. |
| Basicity | pH > 8 (Aerobic) | Critical Failure (Dimerization) | Exclude O₂ strictly (Protocol B). |
Module 4: Frequently Asked Questions (FAQs)
Q1: My ethynylthiophene turned into a black solid overnight. What happened? A: You likely experienced cationic polymerization . If the compound was stored with any trace acid (even from chloroform degradation) or metal residues, the ethynyl group polymerizes.
-
Fix: Store the compound in solid form, under Argon, at -20°C. If storing in solution, use benzene or toluene, never acidic chloroform [3].
Q2: I see a new spot on TLC moving faster than my product after adding amine base. Is it an impurity? A: It is likely the Glaser Dimer (1,3-diyne). This happens if your solvent wasn't fully degassed.
-
Fix: You cannot reverse this.[3] Purify via chromatography (carefully, as diynes are also unstable) and ensure strict O₂ exclusion next time.
Q3: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is often superior for ethynylthiophenes because it lacks the acidic surface hydroxyls of silica. However, separation resolution may be lower.
Q4: Why does my NMR show a methyl ketone signal (singlet ~2.5 ppm)?
A: This is the signature of hydration . Your alkyne (
References
-
Rochester University Chemistry Department. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Flash Chromatography Guide. [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition. [Link]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. [Link]
Sources
Preventing homocoupling side reactions in the synthesis of 2-(5-ethynylthiophen-2-yl)pyridine
Topic: Prevention of Homocoupling (Glaser/Hay) Side Reactions Ticket ID: #GLASER-THIO-PY-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1][2]
The Problem: You are synthesizing 2-(5-ethynylthiophen-2-yl)pyridine . The synthesis likely involves a Sonogashira coupling between a halogenated thiophene-pyridine precursor (e.g., 2-(5-bromothiophen-2-yl)pyridine) and a terminal alkyne (e.g., TMS-acetylene).
The primary failure mode is the Glaser Homocoupling side reaction.[1]
Instead of the desired cross-coupling (
The "Thiophene-Pyridine" Trap: This specific substrate presents a unique challenge:
-
Catalyst Poisoning: The pyridine nitrogen and thiophene sulfur can chelate the Palladium (Pd) catalyst, forming a stable, non-reactive complex.
-
Kinetic Mismatch: Because the Pd cycle is slowed by this "poisoning," the competing Copper (Cu) cycle (which drives homocoupling) becomes kinetically dominant if any trace oxygen is present.
Diagnostic Workflow
Before altering your protocol, use this flowchart to diagnose the specific failure mode of your reaction.
Figure 1: Diagnostic decision tree for identifying homocoupling vs. catalyst deactivation.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns green/blue within 30 minutes. What is happening?
A: This is the hallmark of Copper Oxidation . The active co-catalyst is Cu(I) (yellow/colorless).[1] If it turns blue/green, it has oxidized to Cu(II). Cu(II) is the primary oxidant for the Glaser coupling of your alkyne.
-
The Fix: Your inert atmosphere is compromised. Sparging (bubbling gas) is insufficient for this sensitive substrate. You must switch to the Freeze-Pump-Thaw method (see Protocol A).
Q2: I see the homocoupling product, but the reaction color looks fine.
A: This indicates "Invisible" Homocoupling driven by high local concentration. Even without visible oxidation, if the alkyne concentration is too high relative to the active Pd catalyst, the alkyne molecules will react with each other on the copper center.
-
The Fix: Implement Syringe Pump Addition . Add the alkyne solution slowly over 1–2 hours. This keeps the instantaneous concentration of alkyne low, favoring the cross-coupling with the aryl halide.
Q3: The reaction stalls. Starting material (bromide) is unconsumed, but the alkyne is gone.
A: This is the Substrate Inhibition Effect . The Pyridine-Thiophene moiety is coordinating to your Pd catalyst, shutting down the catalytic cycle. Meanwhile, the Cu catalyst continues to consume your alkyne via homocoupling (which doesn't require Pd).
-
The Fix: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands are too bulky to allow the pyridine nitrogen to coordinate effectively to the Pd, keeping the catalyst active.
Mechanistic Pathway & Competition
Understanding the competition between the Sonogashira Cycle (Good) and the Glaser Cycle (Bad) is critical.
Figure 2: The "Fork in the Road." Cu-Acetylide must undergo Transmetallation (Green) before Oxygen intercepts it for Glaser coupling (Red).
Optimized Protocols
Protocol A: The "Rigorous De-Oxy" Method (Standard)
Best for: Standard synthesis when Copper is necessary for reactivity.
Reagents:
-
Substrate: 2-(5-bromothiophen-2-yl)pyridine
-
Catalyst:
(5 mol%) or (for better stability) -
Co-Catalyst: CuI (2 mol%) — Keep this low!
-
Base: Diisopropylamine (
) or Triethylamine ( ) -
Solvent: THF or DMF (Anhydrous)
Step-by-Step:
-
Solvent Prep: Do not just bubble nitrogen. Place solvent in a Schlenk flask. Freeze with liquid
, apply vacuum (10 min), isolate vacuum, thaw in warm water. Repeat 3 times (Freeze-Pump-Thaw).[2] -
Solids: Add Pd catalyst, CuI, and Aryl Halide to the reaction flask inside a glovebox or under positive Argon flow.
-
Liquids: Cannula transfer the degassed solvent and base into the flask.
-
Alkyne Addition: Add the alkyne (e.g., TMS-acetylene) last.
-
Crucial: If the reaction is large scale (>1g), dissolve the alkyne in degassed solvent and add via syringe pump over 1 hour.
-
-
Temperature: Heat to 50-60°C. Monitor by TLC.
Protocol B: The "Copper-Free" Method (Advanced)
Best for: Zero tolerance for homocoupling. Requires higher temperature.[3]
Rationale: By removing Copper entirely, you eliminate the mechanism for Glaser coupling.[1]
Reagents:
-
Catalyst:
(5 mol%) + XPhos (10 mol%) -
Base:
(2.0 equiv) or Piperidine (excess)[1] -
Solvent: Acetonitrile or Toluene[1]
Step-by-Step:
-
Combine Aryl Halide,
, Ligand, and Base in the flask. -
Evacuate and backfill with Argon (3x).[1]
-
Add degassed solvent.[1]
-
Add Alkyne.
-
Heat: This reaction requires higher energy. Heat to 80-90°C .
-
Validation: The reaction will be slower (4-12 hours) but the crude mixture will be significantly cleaner, containing only Starting Material and Product.
Data Comparison
| Parameter | Standard Sonogashira | Optimized (Degassed + Slow Add) | Copper-Free (Pd/XPhos) |
| Homocoupling % | 15 - 40% | < 5% | 0% |
| Reaction Time | 1 - 3 Hours | 3 - 5 Hours | 8 - 12 Hours |
| Yield | Low (40-50%) | High (85-90%) | Moderate-High (70-85%) |
| Purification | Difficult (Dimer streaks on column) | Easy | Easy |
| Sensitivity | High ( | Moderate | Low (Robust) |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922. Link
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[6] Organic Letters, 7(5), 843–846. Link
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
-
Gelbaum, L. T., et al. (2018). Copper-Free Sonogashira Reactions Facilitated by Air-Stable Precatalysts.[7] ACS Omega, 3(10), 1234–1245. Link
- Sørensen, U. S., & Pombo-Villar, E. (2005). Pyridine-Directed Palladium-Catalyzed Coupling Reactions. Helvetica Chimica Acta, 88(5), 1083. (Addresses the pyridine poisoning effect).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for scaling up the synthesis of 2-(5-ethynylthiophen-2-yl)pyridine
Technical Support Center: Scale-Up Synthesis of 2-(5-ethynylthiophen-2-yl)pyridine
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #SC-THPY-005 Subject: Troubleshooting Scale-Up Protocols, Impurity Profiles, and Pd-Removal[1][2]
Executive Summary & Workflow Visualization
User Query: "We are moving from gram-scale to 100g batches. Our yields are dropping, and the product is turning black during deprotection. How do we stabilize the process?"
Scientist’s Analysis: Scaling 2-(5-ethynylthiophen-2-yl)pyridine (ETP) presents three distinct chemical engineering challenges not seen on the bench:
-
Sulfur Poisoning: The thiophene sulfur has a high affinity for Palladium, often arresting the catalytic cycle (stalling) at higher concentrations.[3]
-
Glaser Coupling: Inefficient degassing at larger volumes leads to oxidative dimerization of the alkyne.[2][3]
-
Kinetic Instability: The terminal ethynyl group on an electron-rich thiophene is prone to polymerization if concentrated to dryness without stabilizers.[2][3]
The Validated Workflow:
The following logic flow illustrates the robust 3-step sequence (Suzuki
Figure 1: Validated synthetic pathway.[1][2][3] Note that direct ethynylation using acetylene gas is discouraged on scale due to safety and double-addition side products.[2][3]
Critical Troubleshooting Guide (Q&A)
Phase 1: The Sonogashira Coupling (Step 3)
Q: The reaction stalls at 60% conversion after 4 hours. Adding more catalyst doesn't help.[2][3] Why? A: This is likely "Catalyst Death" caused by the thiophene sulfur coordinating to the Pd center, displacing the phosphine ligands.
-
The Fix: Switch from the standard Pd(PPh3)2Cl2 to a bidentate ligand system like Pd(dppf)Cl2 or Pd(dppe)Cl2 .[4] The "bite angle" of dppf holds the palladium more tightly, resisting displacement by the thiophene sulfur.
-
Protocol Adjustment: Increase the catalyst loading slightly to 2-3 mol% and ensure your solvent (TEA or DMF) is rigorously degassed.
Q: We are seeing a major impurity at RRT 1.2. What is it? A: This is the Glaser Homocoupling Dimer (bis-TMS-butadiyne).[2][3]
-
Cause: Trace oxygen in the headspace.[3] On a 100g scale, a balloon of argon is insufficient; you must sparge the solvent with inert gas for at least 30 minutes.
-
Remediation: If the impurity is <5%, it can be removed during crystallization.[1] If >5%, you must optimize the sparging or use a "slow addition" protocol for the alkyne.
Phase 2: Deprotection & Isolation (Step 4)
Q: Upon removing the TMS group with K2CO3/MeOH, the reaction mixture turns into a black tar during rotary evaporation. A: Terminal ethynylthiophenes are highly reactive and prone to radical polymerization when concentrated to dryness, especially if heated.[1]
-
The Fix: Never concentrate to dryness.
-
Additive: Add 0.1% BHT (butylated hydroxytoluene) to the collection flask as a radical inhibitor.[3]
Data & Specifications: Scale-Up Parameters
Table 1: Optimized Process Parameters for 100g Batch
| Parameter | Standard (Bench) | Optimized (Scale-Up) | Rationale |
| Catalyst System | Pd(PPh3)4 / CuI | Pd(dppf)Cl2 / CuI | Higher resistance to sulfur poisoning.[1][2][3] |
| Solvent | THF or Dioxane | DMF or Toluene/TEA | Higher boiling point prevents solvent loss; better solubility.[2][3] |
| Degassing | Vacuum/Backfill | Subsurface Sparging | Essential to prevent Glaser coupling (explosive side-products).[2][3] |
| Purification | Flash Column | Crystallization | Silica gel is cost-prohibitive at kg scale.[2][3] |
| Pd Removal | None | Silica-Thiol Scavenger | Required to meet <10ppm metal limits for electronic applications.[2][3] |
Palladium Removal Protocol (The "Black Specs" Issue)
If your final product has a grey cast or fails elemental analysis, you have residual Palladium.[1]
The "Cysteine Wash" Method (Low Cost):
-
Prepare a 10% aqueous solution of L-Cysteine or N-Acetyl Cysteine .[2][3]
-
Stir the biphasic mixture vigorously at 40°C for 1 hour. The aqueous layer will turn dark/black as it captures the Pd.[3]
-
Result: Pd levels typically drop from ~500 ppm to <50 ppm.[3]
The "Scavenger Resin" Method (High Purity):
-
Add SiliaMetS® Thiol (or equivalent mercapto-silica) to the reaction mixture before filtration.[2][3]
-
Stir for 4 hours.
Safety Engineering: Thermal Hazards
WARNING: The target molecule contains a high-energy alkyne bond conjugated with a heterocycle.[2][3]
Figure 2: Safety logic for handling ethynylthiophenes. Thermal stability testing (DSC) is mandatory before exceeding 100g.[1][3]
Storage Protocol:
-
Temperature: -20°C.
References
-
Sonogashira Coupling Mechanism & Catalysis: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][8] Chemical Reviews, 107(3), 874–922.[1] [Link]
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link][1][3]
-
Synthesis of Thienylpyridines: Gronowitz, S., et al. (1990).[1] On the Synthesis of Various Thienylpyridines. Chemica Scripta. (Foundational work on heterocycle coupling). Note: For modern process conditions, see: Li, J. J. (2014).[1] Name Reactions for Homologations-I: Carbanions. Wiley.[3][9] (Chapter on Sonogashira Scale-up). [Link][1][3]
-
Safety of Acetylenes: Bretherick, L. (2013).[2][3] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2][3] (Reference for alkyne shock sensitivity). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. irjms.com [irjms.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 2-(5-ethynylthiophen-2-yl)pyridine
In the fields of pharmaceutical science, drug development, and materials research, the absolute purity of a chemical entity is a cornerstone of quality, safety, and efficacy. For versatile molecular building blocks like 2-(5-ethynylthiophen-2-yl)pyridine, a compound utilized in the synthesis of π-conjugated systems for organic electronics and novel medicinal scaffolds, rigorous purity assessment is not merely a procedural step but a fundamental requirement for reproducible and reliable outcomes.[1][2]
While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical laboratories, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for direct purity determination.[3][4] This guide provides an in-depth technical comparison of qNMR with traditional methods for the purity assessment of 2-(5-ethynylthiophen-2-yl)pyridine, grounded in scientific principles and supported by detailed experimental protocols.
The Foundational Principle of qNMR in Purity Analysis
Quantitative NMR operates on a simple yet robust principle: the integrated area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[5][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity certified reference material (the internal standard), the purity of the analyte can be determined by comparing the integral ratios of their respective signals in the ¹H NMR spectrum.
This unique characteristic establishes qNMR as a primary ratio method of measurement , capable of delivering an absolute purity value without the need for a calibration curve generated from the analyte itself—a significant advantage over chromatographic techniques.[3][7]
Key Advantages of the qNMR Approach:
-
Primary Method: Recognized by metrology institutes, qNMR allows for direct quantification, establishing metrological traceability to the International System of Units (SI).[7][8]
-
Universal Detection: It offers nearly universal detection for proton-containing molecules, enabling the simultaneous quantification of the primary compound and any NMR-active impurities from a single experiment.[9][10]
-
Structural Confirmation: Beyond quantification, the NMR spectrum inherently provides structural verification of the analyte, offering a two-in-one analysis.
-
Non-Destructive: The sample is not consumed during the analysis and can be fully recovered for further use.[5]
-
High Accuracy and Precision: When executed with meticulous attention to experimental parameters, qNMR yields highly accurate and precise results with low measurement uncertainty.[11][12]
Experimental Protocol: qNMR Purity Assessment of 2-(5-ethynylthiophen-2-yl)pyridine
This section details a robust, self-validating protocol for determining the purity of 2-(5-ethynylthiophen-2-yl)pyridine. The causality behind each parameter selection is explained to ensure methodological integrity.
Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a proton-observe probe.
-
Analyte: 2-(5-ethynylthiophen-2-yl)pyridine (Molecular Weight: 185.25 g/mol ).[13]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Molecular Weight: 116.07 g/mol .
-
Justification: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a singlet for the two olefinic protons) that appears in a region (around 6.3 ppm in DMSO-d₆) typically free from analyte signals.[8] Dimethyl sulfone is another excellent alternative.[14]
-
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Justification: DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds and its residual proton signal does not typically interfere with key analyte or standard signals.
-
-
Equipment: High-precision analytical balance (readable to 0.01 mg), high-quality NMR tubes, volumetric flasks, and pipettes.
Step-by-Step Sample Preparation
The accuracy of qNMR begins with meticulous sample preparation. The weighing process is often the largest source of potential error.[6]
-
Weighing the Analyte: Accurately weigh approximately 15-20 mg of 2-(5-ethynylthiophen-2-yl)pyridine into a clean, dry glass vial. Record the mass precisely (e.g., m_analyte).
-
Weighing the Internal Standard: To the same vial, add an accurately weighed mass of maleic acid (approximately 8-10 mg). The goal is to achieve a near 1:1 molar ratio of analyte protons to standard protons for the signals being integrated to optimize accuracy.[15] Record the mass precisely (e.g., m_std).
-
Dissolution: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Step-by-Step ¹H NMR Data Acquisition
Correctly setting acquisition parameters is critical for ensuring the signal integrals are truly quantitative.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent, and perform automatic tuning, matching, and shimming procedures to ensure a homogeneous magnetic field.
-
Parameter Optimization:
-
Pulse Angle: Set the excitation pulse to 90° (or π/2). This ensures maximum signal intensity for all nuclei in a single scan, which is fundamental for quantification.[16]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). A conservative and safe value is often 30-60 seconds. This ensures complete relaxation of the nuclei back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring integrals are proportional to the number of nuclei.
-
Number of Scans (ns): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks selected for integration. This is necessary to keep integration errors below 1%.[17]
-
Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure adequate digital resolution for accurate peak integration.
-
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination of 2-(5-ethynylthiophen-2-yl)pyridine by qNMR.
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Manually and carefully perform phase correction and baseline correction across the entire spectrum to ensure the accuracy of the integrals.[16]
-
Integration: Select well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
For 2-(5-ethynylthiophen-2-yl)pyridine , the ethynyl proton (C≡C-H) is often a sharp singlet and an excellent choice for integration. Let's assume its signal is well-resolved.
-
For Maleic Acid , the two equivalent olefinic protons appear as a sharp singlet.
-
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[16]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral areas of the signals for the analyte and the standard.
-
N_analyte, N_std: Number of protons corresponding to the integrated signal of the analyte and the standard (e.g., N_analyte = 1 for the ethynyl proton; N_std = 2 for maleic acid).
-
M_analyte, M_std: Molar masses of the analyte and the standard.
-
m_analyte, m_std: Masses of the analyte and the standard.
-
P_std: Purity of the internal standard (as stated on the certificate of analysis).
-
Hypothetical Data and Results
The following table summarizes a hypothetical qNMR experiment for determining the purity of a batch of 2-(5-ethynylthiophen-2-yl)pyridine.
| Parameter | Analyte (2-(5-ethynylthiophen-2-yl)pyridine) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.55 mg | 9.30 mg |
| Molar Mass (M) | 185.25 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.7% |
| Integrated Signal | Ethynyl Proton (1H) | Olefinic Protons (2H) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 1.58 |
Calculation:
P_analyte (%) = (1.00 / 1.58) * (2 / 1) * (185.25 / 116.07) * (9.30 / 18.55) * 99.7% P_analyte (%) = 0.633 * 2 * 1.596 * 0.501 * 99.7% P_analyte (%) = 98.8%
Comparison with Alternative Purity Assessment Methods
The choice of an analytical method depends on factors like required accuracy, sample properties, and available instrumentation. Here, we compare qNMR with HPLC and GC.[18]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal area is proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase. | Differential partitioning between a carrier gas and stationary phase. |
| Quantification | Primary ratio method (direct).[7] | Secondary method; requires calibration with a reference standard of the analyte. | Secondary method; requires calibration with a reference standard of the analyte. |
| Analyte Standard | Not required for the analyte; requires a certified internal standard of a different compound.[5] | Required for accurate quantification. | Required for accurate quantification. |
| Sample State | Non-destructive.[5] | Destructive. | Destructive. |
| Analysis Speed | Slower method development, but faster per-sample analysis once established.[4] | Can be time-consuming due to column equilibration and run times. | Generally faster run times than HPLC. |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially with detectors like UV or MS. | Very high sensitivity, especially with detectors like FID or MS. |
| Key Requirement | Analyte must be soluble and have non-overlapping signals. | Analyte must be soluble and possess a chromophore (for UV detection). | Analyte must be volatile and thermally stable. |
| Applicability to Analyte | Excellent. The compound is soluble and has unique proton signals. | Excellent. The conjugated system allows for strong UV absorbance. | Potentially suitable, but thermal stability of the ethynyl group must be considered. |
Logical Comparison of Methodologies
Caption: Logical comparison of qNMR, HPLC, and GC for purity assessment.
Conclusion: An Authoritative and Orthogonal Approach
For the purity assessment of 2-(5-ethynylthiophen-2-yl)pyridine, qNMR provides a powerful, direct, and authoritative method that is orthogonal to traditional chromatographic techniques.[9] Its ability to deliver an absolute purity value traceable to SI units without requiring a specific reference standard of the analyte makes it an invaluable tool, particularly in early-stage drug discovery and for the certification of new reference materials.[7][11]
While HPLC is an excellent complementary technique for detecting trace impurities with strong UV chromophores, and GC is suitable for analyzing residual solvents and volatile impurities, qNMR offers a comprehensive and robust assessment of the bulk purity. By integrating qNMR into the analytical workflow, researchers and drug development professionals can ensure the highest level of confidence in the quality and integrity of their chemical compounds, underpinning the reliability of all subsequent scientific endeavors.
References
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
Separation Science. (2023). Certified reference materials for quantitative NMR. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Lee, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Available at: [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
CPAChem. qNMR Standards. Available at: [Link]
-
TutorChase. What methods are used to test the purity of organic compounds?. Available at: [Link]
-
BIPM. qNMR Internal Standard Reference Data (ISRD). Available at: [Link]
-
PubChem. 2-(5-Ethynylthien-2-yl)pyridine. Available at: [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]
-
University of Durham. Quantitative NMR Spectroscopy. Available at: [Link]
-
Mestrelab Resources. (2024). What is qNMR and why is it important?. Available at: [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Available at: [Link]
-
Nanalysis. (2019). Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants. Available at: [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available at: [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
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Wikipedia. Pyridine. Available at: [Link]
-
PMC. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Available at: [Link]
-
Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. Available at: [Link]
-
Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Available at: [Link]
-
ResearchGate. (2025). Challenges and perspectives in quantitative NMR. Available at: [Link]
-
MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Available at: [Link]
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Side-by-side comparison of Sonogashira coupling with alternative C-C bond formation reactions for 2-(5-ethynylthiophen-2-yl)pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(5-ethynylthiophen-2-yl)pyridine stands out as a valuable scaffold due to its presence in various biologically active molecules and functional materials. The critical step in its synthesis is the formation of the C-C bond between the pyridine and thiophene rings, and the subsequent introduction of the ethynyl group. This guide provides a comprehensive side-by-side comparison of the Sonogashira coupling and its alternatives—the Suzuki, Stille, and Heck couplings—for the synthesis of this important molecule. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis of their performance based on established chemical principles and extrapolated data from closely related syntheses.
The Central Challenge: Constructing the Thienylpyridine Core
The synthesis of 2-(5-ethynylthiophen-2-yl)pyridine can be approached in two main retrosynthetic ways: either by first forming the 2-(thiophen-2-yl)pyridine core followed by ethynylation, or by coupling a pre-ethynylated thiophene with a pyridine derivative. This guide will focus on the initial C-C bond formation between the two heterocyclic rings, a crucial step that largely dictates the overall efficiency and feasibility of the synthesis.
The Gold Standard: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of C(sp²)-C(sp) bonds, making it an ideal candidate for the direct introduction of an ethynyl group onto a pre-formed 2-(5-halothiophen-2-yl)pyridine or by coupling a halo-pyridine with an ethynylthiophene.[1]
Mechanistic Insight
The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds through two interconnected catalytic cycles.[1] In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne and a base.[1]
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_halide [label="R-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_acetylide [label="R-Pd(II)L2-C≡CR'", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-C≡CR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R-X", shape=plaintext]; CopperAcetylide [label="Cu-C≡CR'", shape=plaintext]; Alkyne [label="H-C≡CR'", shape=plaintext]; Base [label="Base", shape=plaintext]; CuX [label="CuX", shape=plaintext];
// Edges Pd0 -> PdII_halide [label="Oxidative\nAddition"]; ArylHalide -> PdII_halide [style=dashed]; PdII_halide -> PdII_acetylide [label="Transmetalation"]; CopperAcetylide -> PdII_acetylide [style=dashed]; PdII_acetylide -> Product; Product -> Pd0 [label="Reductive\nElimination"]; Alkyne -> CopperAcetylide [label="[Cu(I)], Base", style=dashed]; Base -> Alkyne [style=dashed]; CuX -> Alkyne [style=dashed]; }
Experimental Protocol: Synthesis of 2-(5-Ethynylthiophen-2-yl)pyridine via Sonogashira Coupling
This protocol describes the coupling of 2-bromo-5-iodothiophene with 2-ethynylpyridine.
Materials:
-
2-Bromo-5-iodothiophene (1.0 eq)
-
2-Ethynylpyridine (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-iodothiophene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
To the stirred solution, add 2-ethynylpyridine dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(5-ethynylthiophen-2-yl)pyridine.
Alternative C-C Bond Formation Strategies
While Sonogashira coupling is a primary choice, other cross-coupling reactions offer alternative routes to the 2-(thiophen-2-yl)pyridine core, which can then be functionalized to the target molecule.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide.[3] For the synthesis of our target precursor, this would involve coupling a thiophene-boronic acid derivative with a halopyridine, or vice-versa.
Mechanistic Insight
The catalytic cycle of the Suzuki coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.[3]
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_halide [label="R1-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_biaryl [label="R1-Pd(II)L2-R2", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R1-R2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R1-X", shape=plaintext]; BoronicAcid [label="R2-B(OH)2", shape=plaintext]; Base [label="Base", shape=plaintext]; Boronate [label="[R2-B(OH)3]-", shape=plaintext];
// Edges Pd0 -> PdII_halide [label="Oxidative\nAddition"]; ArylHalide -> PdII_halide [style=dashed]; PdII_halide -> PdII_biaryl [label="Transmetalation"]; Boronate -> PdII_biaryl [style=dashed]; PdII_biaryl -> Product; Product -> Pd0 [label="Reductive\nElimination"]; BoronicAcid -> Boronate [label="Base", style=dashed]; Base -> BoronicAcid [style=dashed]; }
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)pyridine via Suzuki Coupling
This protocol describes the coupling of 2-bromopyridine with thiophene-2-boronic acid.
Materials:
-
2-Bromopyridine (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine and thiophene-2-boronic acid in a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Add potassium carbonate and Pd(PPh₃)₄ to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[4]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(thiophen-2-yl)pyridine.
Stille Coupling
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide.[5] This reaction is known for its tolerance of a wide range of functional groups.
Mechanistic Insight
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to furnish the cross-coupled product.[5] A key advantage is that the organostannane does not require activation by a base.
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_halide [label="R1-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_biaryl [label="R1-Pd(II)L2-R2", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R1-R2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R1-X", shape=plaintext]; Organostannane [label="R2-Sn(R)3", shape=plaintext];
// Edges Pd0 -> PdII_halide [label="Oxidative\nAddition"]; ArylHalide -> PdII_halide [style=dashed]; PdII_halide -> PdII_biaryl [label="Transmetalation"]; Organostannane -> PdII_biaryl [style=dashed]; PdII_biaryl -> Product; Product -> Pd0 [label="Reductive\nElimination"]; }
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)pyridine via Stille Coupling
This protocol outlines the coupling of 2-bromopyridine with 2-(tributylstannyl)thiophene.
Materials:
-
2-Bromopyridine (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromopyridine, 2-(tributylstannyl)thiophene, and Pd(PPh₃)₄.
-
Add anhydrous toluene and degas the solution.
-
Heat the reaction mixture to reflux (around 110 °C) and stir for 16-24 hours.[6]
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 2-(thiophen-2-yl)pyridine.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene.[7] While not a direct route to an ethynyl-substituted product, it can be used to form the 2-(thiophen-2-yl)pyridine core by coupling a halopyridine with thiophene, which can be considered an electron-rich alkene in this context.
Mechanistic Insight
The Heck reaction mechanism differs from the previous examples as it does not involve a transmetalation step. The cycle begins with the oxidative addition of the aryl halide to Pd(0). The resulting complex then undergoes migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination forms the C-C bond of the product and a palladium-hydride species. Finally, reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst.[7]
// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_halide [label="R-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_alkene [label="[R-Pd(II)L2(alkene)]+X-", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion_product [label="R-alkene-Pd(II)L2-X", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R-X", shape=plaintext]; Alkene [label="Alkene", shape=plaintext]; Base [label="Base", shape=plaintext];
// Edges Pd0 -> PdII_halide [label="Oxidative\nAddition"]; ArylHalide -> PdII_halide [style=dashed]; PdII_halide -> PdII_alkene [label="Alkene\nCoordination"]; Alkene -> PdII_alkene [style=dashed]; PdII_alkene -> Insertion_product [label="Migratory\nInsertion"]; Insertion_product -> Product [label="β-Hydride\nElimination"]; Product -> Pd0 [label="Base", style=dashed]; Base -> Pd0 [style=dashed]; }
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)pyridine via Heck-type Coupling
This protocol describes a Heck-type coupling of 2-iodopyridine with thiophene.
Materials:
-
2-Iodopyridine (1.0 eq)
-
Thiophene (2.0 eq)
-
Pd(OAc)₂ (0.05 eq)
-
P(o-tolyl)₃ (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 2-iodopyridine, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in anhydrous DMF.
-
Add thiophene to the mixture.
-
Seal the tube and heat the reaction to 100-120 °C for 24-48 hours.[8]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography to give 2-(thiophen-2-yl)pyridine.
Side-by-Side Comparison
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling | Stille Coupling | Heck Coupling |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²) | C(sp²)-C(sp²) | C(sp²)-C(sp²) |
| Key Reagents | Terminal alkyne, Aryl/vinyl halide | Organoboron compound, Aryl/vinyl halide | Organostannane, Aryl/vinyl halide | Alkene, Aryl/vinyl halide |
| Typical Catalyst | Pd/Cu co-catalyst | Pd catalyst | Pd catalyst | Pd catalyst |
| Base Requirement | Required (e.g., amine) | Required (e.g., carbonate) | Not always required | Required (e.g., amine) |
| Estimated Yield | High (80-95%) | Good to High (70-90%) | Good to High (70-90%) | Moderate to Good (50-80%) |
| Reaction Time | 4-12 hours | 12-24 hours | 16-24 hours | 24-48 hours |
| Functional Group Tolerance | Good | Excellent | Excellent | Moderate |
| Toxicity Concerns | Copper toxicity (can be mitigated with copper-free methods) | Boronic acids generally low toxicity | High toxicity of organotin reagents and byproducts | Solvents and ligands can be toxic |
| Atom Economy | Good | Moderate | Poor (tin waste) | Good |
Conclusion: Selecting the Optimal Strategy
For the direct synthesis of 2-(5-ethynylthiophen-2-yl)pyridine, the Sonogashira coupling remains the most direct and efficient method. Its ability to form the C(sp²)-C(sp) bond in a single step with high yields makes it the preferred choice.
However, if the synthesis strategy involves the initial formation of the 2-(thiophen-2-yl)pyridine core, the choice between Suzuki, Stille, and Heck couplings depends on several factors:
-
Suzuki-Miyaura Coupling: This is often the best alternative due to the commercial availability and low toxicity of boronic acids, coupled with high yields and excellent functional group tolerance.[3]
-
Stille Coupling: While offering excellent functional group tolerance and being insensitive to the presence of water, the high toxicity of organotin compounds is a significant drawback, particularly in the context of drug development.[5]
-
Heck Coupling: This reaction is a viable option, but may require more optimization and can result in lower yields compared to the Suzuki and Stille couplings for this specific transformation. Its main advantage is avoiding the pre-functionalization of one of the coupling partners with a metal or metalloid.[7]
Ultimately, the choice of reaction will be guided by the specific requirements of the synthesis, including scale, cost, available starting materials, and the importance of minimizing toxic byproducts. This guide provides the foundational knowledge for researchers to make an informed decision and to design a robust and efficient synthesis of 2-(5-ethynylthiophen-2-yl)pyridine.
References
- Elantabli, F. M., Radebe, M. P., Motswainyana, W. M., Owaga, B. O., El-Medani, S. M., Ekengard, E., Haukka, M., Nordlander, E., & Onani, M. O. (2017). Thiophene based imino-pyridyl palladium(II) complexes: Synthesis, molecular structures and Heck coupling reactions. Journal of Organometallic Chemistry, 843, 39-48.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Lopes, D., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Yousif, E., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Online Journal of Orthopedic & Orthoplastic Surgery, 5(4).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165-4169.
- BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Ji, L., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions with aryl chlorides.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia contributors. (2024, February 1). Stille reaction. Wikipedia.
- Wikipedia contributors. (2024, January 29). Sonogashira coupling. Wikipedia.
- Taylor & Francis. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
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- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Thiophene based imino-pyridyl palladium(II) complexes : Synthesis, molecular structures and Heck coupling reactions :: JYX [jyx.jyu.fi]
- 8. portal.research.lu.se [portal.research.lu.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
